molecular formula C11H12ClN3O2S B11539158 N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

N-allyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B11539158
M. Wt: 285.75 g/mol
InChI Key: PEUPCNYSPPZDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative, followed by the introduction of cyano and sulfonamide groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the prop-2-en-1-yl group.

    3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide: Lacks the chlorine atom.

    5-chloro-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide: Lacks the cyano group.

Uniqueness

The presence of the 5-chloro, 3-cyano, and N-(prop-2-en-1-yl) groups in 5-chloro-3-cyano-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide makes it unique compared to similar compounds

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

5-chloro-3-cyano-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-4-5-14-18(16,17)11-9(6-13)7(2)10(12)8(3)15-11/h4,14H,1,5H2,2-3H3

InChI Key

PEUPCNYSPPZDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC=C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.